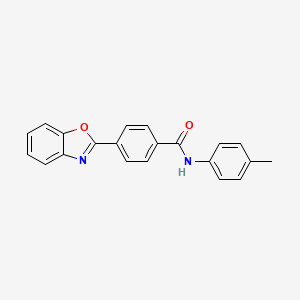
Filgrastim(granulocytecolony)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used to stimulate the production of neutrophils, a type of white blood cell, in patients undergoing chemotherapy, radiation therapy, or suffering from conditions that cause low neutrophil counts . Filgrastim is essential in reducing the risk of infection in these patients by boosting their immune system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Filgrastim is produced using recombinant DNA technology. The gene encoding human granulocyte colony-stimulating factor is inserted into Escherichia coli bacteria, which then express the protein. The protein is harvested and purified through a series of chromatographic techniques .
Industrial Production Methods: The industrial production of filgrastim involves large-scale fermentation of genetically modified Escherichia coli. The bacteria are cultured in bioreactors under controlled conditions to optimize protein expression. After fermentation, the bacterial cells are lysed to release the protein, which is then purified using techniques such as ion exchange chromatography, hydrophobic interaction chromatography, and size exclusion chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Filgrastim undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can affect the stability and efficacy of the protein.
Common Reagents and Conditions:
Oxidation: Filgrastim can be oxidized by reactive oxygen species, which may lead to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reducing agents such as dithiothreitol can break disulfide bonds within the protein, potentially altering its structure and function.
Substitution: Chemical modifications, such as pegylation, can be used to enhance the stability and half-life of filgrastim.
Major Products Formed: The major products formed from these reactions include oxidized filgrastim, reduced filgrastim, and pegylated filgrastim. These modifications can impact the protein’s pharmacokinetics and pharmacodynamics .
Applications De Recherche Scientifique
Filgrastim has a wide range of scientific research applications, including:
Chemistry: Used as a model protein for studying protein folding, stability, and interactions.
Biology: Investigated for its role in hematopoiesis and immune system regulation.
Mécanisme D'action
Filgrastim exerts its effects by binding to the granulocyte colony-stimulating factor receptor on the surface of hematopoietic cells in the bone marrow. This binding activates intracellular signaling pathways that promote the proliferation, differentiation, and survival of neutrophil precursors. The result is an increased production of mature neutrophils, which are then released into the bloodstream to enhance the immune response .
Comparaison Avec Des Composés Similaires
Pegfilgrastim: A pegylated form of filgrastim with a longer half-life, allowing for less frequent dosing.
Lenograstim: A glycosylated form of granulocyte colony-stimulating factor produced in mammalian cells.
Sargramostim: A granulocyte-macrophage colony-stimulating factor that stimulates the production of both neutrophils and macrophages.
Uniqueness of Filgrastim: Filgrastim is unique in its rapid onset of action and its ability to specifically target neutrophil production. Unlike pegfilgrastim, which has an extended half-life, filgrastim requires more frequent dosing but allows for more precise control of neutrophil levels. Lenograstim and sargramostim have broader effects on hematopoiesis, whereas filgrastim is more focused on neutrophil production .
Propriétés
Numéro CAS |
143011-72-7 |
|---|---|
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



